1,2-Bis(o-aminophenoxy)ethane

Description

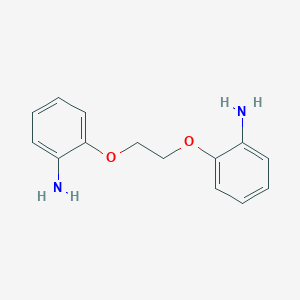

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFQEVOCCOOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365262 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52411-34-4 | |

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane

This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound (CAS No. 52411-34-4), a versatile aromatic diamine. This compound serves as a critical building block in coordination chemistry and materials science, most notably as the precursor to the selective calcium chelator BAPTA.

Synthesis of this compound

The most common and industrially relevant synthesis is a two-step process. This method involves the initial formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine compound.[1]

Step 1: Etherification to form 1,2-Bis(2-nitrophenoxy)ethane

The first step is the etherification of ethylene glycol with an ortho-substituted nitrobenzene, typically o-nitrochlorobenzene. The reaction is conducted in the presence of a base and often a phase-transfer catalyst to facilitate the reaction.[2]

Step 2: Reduction to this compound

The final step involves the reduction of the two nitro groups on the 1,2-bis(2-nitrophenoxy)ethane intermediate.[1] Common methods for this transformation include catalytic hydrogenation or chemical reduction using agents like hydrazine hydrate.[1][2][3]

Physicochemical Properties

This compound is a high-purity aromatic diamine with a flexible ethylene glycol diether core.[1] It typically appears as a white to light yellow crystalline powder.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52411-34-4 | [1][4][5][6] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][4][6] |

| Molecular Weight | 244.29 g/mol | [1][4][6] |

| Appearance | White to light yellow/orange powder to crystal | [4] |

| Melting Point | 131-132 °C | [4] |

| Boiling Point | 452.9 ± 30.0 °C (Predicted) | [4] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 253.5 °C | [4] |

| pKa | 4.56 ± 0.10 (Predicted) | [4] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4][5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation

This protocol is adapted from established industrial methods for the reduction of the dinitro intermediate.[1][4]

Materials:

-

1,2-bis(2-nitrophenoxy)ethane (45 g)

-

Nickel catalyst (1.3 g)

-

Activated carbon (1.8 g)

-

Ethanol (600 mL)

-

High-pressure reactor

-

Hydrogen gas

Procedure:

-

Charge a 1L high-pressure reactor with 45 g of 1,2-bis(2-nitrophenoxy)ethane, 1.3 g of nickel catalyst, 1.8 g of activated carbon, and 600 mL of ethanol.[4]

-

Seal the reactor and replace the internal atmosphere with nitrogen gas.

-

Begin stirring and heat the mixture to the set temperature of 95 °C.

-

Introduce hydrogen gas, maintaining a pressure of 0.4 MPa.

-

Continue the reaction until hydrogen uptake ceases (typically 20-30 minutes after pressure stabilization).

-

Stop heating and stirring, and allow the reactor to cool to 65 °C.

-

Perform a hot filtration to remove the catalyst and activated carbon. The recovered solids can be reused.

-

Cool the filtrate to 30 °C to induce crystallization of the product.

-

Collect the crystals by filtration and dry the filter cake at 60 °C. The reported molar yield is 90.03% with a purity of 99.09%.[4]

Protocol 2: Hydrazine Hydrate Reduction

This method provides an alternative to high-pressure hydrogenation.[2][3] A similar procedure is used for the para-isomer, which is adapted here for the ortho-isomer.[3]

Materials:

-

1,2-bis(2-nitrophenoxy)ethane (0.05 mol, 15.2 g)

-

Hydrazine monohydrate (e.g., 10 mL)

-

5% Palladium on carbon (Pd/C) or Iron (III) Chloride/Activated Carbon catalyst system[2][3]

-

Ethanol or Methanol (e.g., 80 mL)

Procedure:

-

In a round-bottom flask, combine 15.2 g (0.05 mol) of 1,2-bis(2-nitrophenoxy)ethane, the chosen catalyst (e.g., 0.456 g activated carbon and 0.1216 g 99% iron trichloride), and an alcohol solvent.[2]

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction via Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The crude product can be purified by recrystallization from ethanol.

-

This method has reported yields as high as 88.5% with a purity of 99.0%.[2]

Key Applications and Derivatives

The unique structure of this compound, with its flexible ether linkage and reactive amine groups, makes it a valuable precursor in several fields.[1]

-

Ligand Synthesis: The primary amine groups can readily undergo condensation reactions with aldehydes (like salicylaldehyde) to form tetradentate Schiff base ligands, which are excellent for coordinating with various metal ions.[1]

-

Polymer Chemistry: It serves as a diamine monomer for the synthesis of advanced polymers like polyimides, although its para-substituted isomer is more commonly cited for this purpose.[1]

-

Calcium Chelation: Its most prominent application is as the direct precursor to BAPTA (this compound-N,N,N',N'-tetraacetic acid). BAPTA is a highly selective calcium chelator that is crucial in biochemistry and cell biology for controlling and measuring intracellular calcium ion concentrations.[1]

Safety and Handling

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |

| Safety Description | Avoid contact with skin and eyes. | [4] |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves and safety glasses, should be used. Handle in a well-ventilated area.

References

- 1. This compound|CAS 52411-34-4 [benchchem.com]

- 2. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]

- 3. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 52411-34-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane: Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a key aromatic diamine that serves as a versatile building block in coordination chemistry and materials science.[1] Its structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts unique conformational and coordinative properties.[1] This guide provides a comprehensive overview of its chemical structure, detailed analytical parameters, established synthesis protocols, and its significant role as a precursor to the vital calcium chelator, BAPTA.

Chemical Structure and Properties

This compound, also known as 2,2′-(Ethylenedioxy)dianiline, is a high-purity organic compound with the molecular formula C₁₄H₁₆N₂O₂.[1][2][3] Its structure is characterized by two aminophenoxy groups linked by an ethane bridge, which allows for considerable conformational flexibility. This flexibility is crucial for its function as a precursor to multidentate ligands.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52411-34-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 244.29 g/mol | [1][2][3] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | 131-132 °C | |

| Boiling Point (Predicted) | 452.9 ± 30.0 °C | |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.56 ± 0.10 |

Crystal Structure Data:

The crystal structure of this compound has been determined by X-ray crystallography. The molecule possesses a crystallographic twofold axis that bisects the central C-C bond.[4]

Table 2: Crystal Structure Parameters

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| a | 26.33 (2) Å | [4] |

| b | 5.979 (8) Å | [4] |

| c | 8.163 (10) Å | [4] |

| β | 105.14 (10)° | [4] |

| Volume | 1241 (3) ų | [4] |

| Z | 4 | [4] |

Synthesis of this compound

The most common and industrially relevant synthesis is a two-step process involving the formation of a dinitro precursor followed by its reduction.[1]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step involves the condensation of o-nitrochlorobenzene with ethylene glycol.[2]

-

Materials: o-Nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, dodecyl trimethyl ammonium chloride (phase transfer catalyst).

-

Procedure:

-

Combine o-nitrochlorobenzene and ethylene glycol in a reaction vessel.

-

Add sodium carbonate, sodium hydroxide, and the phase transfer catalyst.

-

Heat the mixture, typically for several hours (e.g., 12 hours), to facilitate the condensation reaction.[2]

-

After the reaction is complete, cool the mixture to 30-35 °C.[2]

-

Filter the resulting solid product.

-

Wash the product with 75% ethanol and dry to yield 1,2-bis(2-nitrophenoxy)ethane.[2]

-

-

Yield: Purity of approximately 99.2% and a yield of around 65.5% can be achieved.[2]

Step 2: Reduction to this compound

The dinitro precursor is reduced to the final diamine product, commonly using hydrazine hydrate.[2]

-

Materials: 1,2-Bis(2-nitrophenoxy)ethane, hydrazine hydrate, activated carbon, ferric chloride (catalyst), ethanol (solvent).

-

Procedure:

-

Dissolve 1,2-bis(2-nitrophenoxy)ethane in an organic solvent such as ethanol.

-

Add activated carbon and a catalyst like ferric chloride.

-

Slowly add hydrazine hydrate to the mixture while stirring.

-

The reduction reaction proceeds to form this compound.

-

The final product can be purified by crystallization.

-

-

Yield: This method can produce the final product with a purity of over 99% and a yield of up to 93.7%.[2]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound. The following data is predicted based on the known structure and spectral data of analogous compounds.

Experimental Workflow for Analysis

Caption: General workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 - 6.70 | Multiplet | 8H | Aromatic protons (Ar-H) |

| ~ 4.30 | Singlet | 4H | Ethoxy protons (-O-CH₂-CH₂-O-) |

| ~ 3.70 | Broad Singlet | 4H | Amine protons (-NH₂) |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 140 | Ar-C-O |

| ~ 138 - 135 | Ar-C-NH₂ |

| ~ 125 - 115 | Ar-C-H |

| ~ 70 | -O-CH₂-CH₂-O- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Predicted Characteristic FT-IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500 - 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1580 | Strong | N-H Bend | Primary Amine |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | Aryl-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₇H₇NO]⁺ |

| 122 | [M - C₈H₈NO]⁺ |

| 108 | [C₆H₆NO]⁺ |

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a precursor to the highly selective calcium chelator, this compound-N,N,N',N'-tetraacetic acid (BAPTA).[1]

BAPTA and Intracellular Calcium Signaling

BAPTA is an indispensable tool in cell biology for studying intracellular calcium (Ca²⁺) signaling.[1] Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. BAPTA's high affinity and selectivity for Ca²⁺ over other cations like Mg²⁺ allow researchers to buffer intracellular Ca²⁺ concentrations, thereby elucidating the role of calcium fluctuations in specific signaling pathways.[1] For instance, the cell-permeable acetoxymethyl ester form of BAPTA (BAPTA-AM) can be loaded into cells, where it is cleaved by esterases to trap BAPTA intracellularly. This allows for the direct manipulation of cytosolic Ca²⁺ levels to study its impact on processes like neurotransmission, muscle contraction, and apoptosis.

Signaling Pathway: BAPTA's Role in Elucidating Calcium-Dependent Kinase Activation

Caption: Role of BAPTA in a generic calcium signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its unique structural properties and its crucial role as a synthetic intermediate. Its chemical characteristics make it an ideal precursor for complex ligands, most notably the calcium chelator BAPTA, which has been instrumental in advancing our understanding of cellular signaling. The detailed analytical and synthesis information provided in this guide serves as a valuable resource for researchers in chemistry, biology, and pharmacology, facilitating further exploration of this compound and its derivatives in various scientific and therapeutic applications.

References

A Comprehensive Technical Guide to 1,2-Bis(o-aminophenoxy)ethane (CAS: 52411-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(o-aminophenoxy)ethane, with the CAS number 52411-34-4, is an aromatic diamine that serves as a crucial building block in synthetic chemistry. Its structure, featuring a flexible ethylene glycol diether linkage between two ortho-aminophenol units, imparts unique properties that make it a valuable precursor in the synthesis of advanced materials, coordination compounds, and, most notably, the widely used calcium chelator BAPTA.[1] This guide provides an in-depth overview of its synthesis, properties, and key applications, with a focus on experimental protocols and data relevant to research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The key data for this compound are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 52411-34-4 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 131-132 °C | [3] |

| Boiling Point | 452.9 ± 30.0 °C (Predicted) | [3] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 253.5 °C | [3] |

| pKa | 4.56 ± 0.10 (Predicted) | [3] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its molecular conformation.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| a | 26.33(2) Å | [4] |

| b | 5.979(8) Å | [4] |

| c | 8.163(10) Å | [4] |

| β | 105.14(10)° | [4] |

| Volume | 1241(3) ų | [4] |

| Z | 4 | [4] |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data from closely related structures and supplier information allow for a reliable prediction of its key spectroscopic features. Commercial suppliers may provide spectra upon request.[5][6] A study by Koryakova et al. investigated the vibrational (IR) spectra of this compound.[7]

Predicted ¹H NMR (in CDCl₃):

-

Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm.

-

-OCH₂CH₂O- protons: A singlet or narrow multiplet around δ 4.2-4.4 ppm.

-

-NH₂ protons: A broad singlet around δ 3.5-4.0 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR (in CDCl₃):

-

Aromatic carbons: Peaks in the range of δ 110-150 ppm.

-

-OCH₂CH₂O- carbons: A peak around δ 68-70 ppm.

Key FT-IR Absorptions (KBr pellet):

-

N-H stretching (amine): Broad bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O stretching (ether): Strong bands in the region of 1200-1250 cm⁻¹.

-

C-N stretching (amine): Bands in the region of 1250-1350 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key derivatives.

Synthesis of this compound

A high-yield, two-step synthesis method is described in Chinese patent CN101863781A. This process involves the condensation of o-nitrochlorobenzene with ethylene glycol, followed by the reduction of the dinitro intermediate.

Step 1: Synthesis of 1,2-Bis(o-nitrophenoxy)ethane

-

Reaction Setup: In a reaction vessel, combine o-nitrochlorobenzene, ethylene glycol, sodium carbonate, and sodium hydroxide. The molar ratio of o-nitrochlorobenzene to sodium hydroxide should be between 1:1.0 and 1:2.0, and the molar ratio of o-nitrochlorobenzene to sodium carbonate should be between 1:0 and 1:0.5.

-

Catalyst Addition: Add a phase transfer catalyst, such as dodecyl trimethyl ammonium chloride.

-

Condensation Reaction: Heat the mixture to reflux to carry out the condensation reaction, forming 1,2-bis(o-nitrophenoxy)ethane.

-

Work-up: After the reaction is complete, cool the mixture and isolate the solid product.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 1,2-bis(o-nitrophenoxy)ethane from Step 1 in an organic solvent such as methanol or ethanol.

-

Catalyst System: Add activated carbon (3-7% of the weight of the dinitro compound) and ferric chloride (the weight ratio of ferric chloride to activated carbon is 1:3.75).

-

Reduction: Add hydrazine hydrate to the mixture and heat to reflux to reduce the nitro groups to amino groups.

-

Purification: Upon completion of the reaction, filter the catalyst and purify the product by recrystallization to obtain this compound with a purity greater than 99%.

Synthesis of Schiff Bases

This compound is a versatile precursor for the synthesis of tetradentate Schiff base ligands.[8] The general procedure involves the condensation of the diamine with two equivalents of an aldehyde.

Example Protocol: Synthesis of a Salicylaldehyde-derived Schiff Base

-

Dissolution: Dissolve this compound (1 mmol) in warm absolute ethanol (25 mL).

-

Aldehyde Addition: To the stirred solution, add a solution of salicylaldehyde (2 mmol) in absolute ethanol (25 mL) dropwise.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Cool the mixture to room temperature. The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.[9][10]

Synthesis of this compound-N,N,N',N'-tetraacetic Acid (BAPTA)

BAPTA is synthesized from this compound via N-alkylation of the primary amino groups.[8]

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Alkylation: Add at least four equivalents of an alkylating agent, such as ethyl bromoacetate, and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to scavenge the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to facilitate the N-alkylation. The reaction progress can be monitored by TLC or LC-MS.

-

Hydrolysis: Once the tetraester intermediate is formed, perform hydrolysis of the ester groups using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol) to yield the tetracarboxylate form of BAPTA.

-

Purification: Acidify the reaction mixture to precipitate the BAPTA free acid, which can then be collected by filtration and purified by recrystallization.

Applications in Research and Drug Development

Precursor to the Calcium Chelator BAPTA

The most prominent application of this compound is as the starting material for the synthesis of BAPTA.[8] BAPTA is a highly selective calcium chelator that is widely used in cell biology and neuroscience to buffer intracellular calcium concentrations.[11] Its high affinity for Ca²⁺ and selectivity over other divalent cations like Mg²⁺ make it an invaluable tool for studying calcium-dependent signaling pathways.[12] The cell-permeant acetoxymethyl ester form, BAPTA-AM, is commonly used to load the chelator into cells.[11]

Role in Studying Calcium Signaling Pathways

BAPTA has been instrumental in elucidating the role of calcium in a multitude of cellular processes. For instance, BAPTA-AM has been shown to inhibit RANKL-induced osteoclast differentiation by suppressing the MEK/ERK, p38 MAPK, and Akt signaling pathways.[13] It has also been used to demonstrate the requirement of intracellular calcium for the activation of the STING signaling pathway by certain agonists.[14] Furthermore, BAPTA has been shown to have neuroprotective effects by reducing neuronal apoptosis and reactive oxygen species (ROS) generation following injury.[12] Recent studies have also explored the use of BAPTA-loaded nanoparticles for targeted therapy in conditions like acute kidney injury, where calcium overload is a key pathological feature.[15]

Synthesis of Schiff Base Ligands and Metal Complexes

The diamine nature of this compound allows for the straightforward synthesis of tetradentate Schiff base ligands through condensation with aldehydes.[8] These ligands can then be used to form stable complexes with various transition metals.[8] The resulting metal complexes have applications in catalysis and materials science.

Monomer for Polymer Synthesis

This compound can also be utilized as a monomer in the synthesis of polymers such as polyimides. The incorporation of its flexible ether linkage can improve the processability of the resulting polymers.[8]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both fundamental research and applied sciences. Its role as the precursor to the indispensable calcium chelator BAPTA underscores its importance in the life sciences and drug development. The detailed synthetic protocols and compiled data in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 52411-34-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 52411-34-4|this compound|BLD Pharm [bldpharm.com]

- 7. Indexing metadata [bakhtiniada.ru]

- 8. This compound|CAS 52411-34-4 [benchchem.com]

- 9. recentscientific.com [recentscientific.com]

- 10. ajol.info [ajol.info]

- 11. researchgate.net [researchgate.net]

- 12. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane

This technical guide provides a comprehensive overview of this compound, a versatile aromatic diamine compound. It covers its core chemical and physical properties, detailed synthesis protocols, and its significant role as a precursor in the synthesis of advanced materials and crucial biochemical tools.

Core Properties and Specifications

This compound, with the CAS Number 52411-34-4, is a high-purity compound distinguished by its flexible ethylene glycol diether core flanked by two ortho-aminophenol units. This unique structure provides a combination of conformational flexibility and coordinative functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 244.29 g/mol | [1][3] |

| Melting Point | 131-132 °C | [2] |

| Boiling Point (Predicted) | 452.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [2] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| IUPAC Name | 2-[2-(2-aminophenoxy)ethoxy]aniline | |

| InChI Key | PSDFQEVOCCOOET-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound is a two-step process. This involves the initial formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine.

Protocol 1: Synthesis via Dinitro Precursor Reduction with Catalytic Hydrogenation

This protocol is based on the widely used method of reducing the nitro groups to amines using a metal catalyst.

Step 1: Etherification to form 1,2-bis(2-nitrophenoxy)ethane

-

This initial step involves the etherification of ethylene glycol with 2-nitrophenol derivatives. A specific method involves the condensation of o-nitro chlorobenzene with ethylene glycol in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst.[4]

Step 2: Reduction of 1,2-bis(2-nitrophenoxy)ethane

-

Reactor Setup: Charge a high-pressure reactor with 1,2-bis(2-nitrophenoxy)ethane, a nickel catalyst, activated carbon, and a suitable solvent such as ethanol.[2]

-

Hydrogenation: Subject the mixture to hydrogen gas under pressure. The catalyst facilitates the reduction of the two nitro groups to primary amine groups.

-

Purification: After the reaction is complete, the catalyst is filtered off. The final product, this compound, can be purified by crystallization from the solvent.

Protocol 2: Synthesis via Dinitro Precursor Reduction with Hydrazine Hydrate

This method provides an alternative reduction pathway with high yield and purity.[4]

Step 1: Synthesis of 1,2-(o-nitro phenoxyl) ethane

-

Condense o-nitro chlorobenzene with ethylene glycol in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst (e.g., Dodecyl trimethyl ammonium chloride).[4]

-

After an extended reaction time (e.g., 12 hours), cool the reaction mixture and filter the product.

-

Wash the crude product with 75% ethanol and dry to obtain 1,2-(o-nitro phenoxyl) ethane.[4]

Step 2: Reduction using Hydrazine Hydrate

-

Dissolve the 1,2-(o-nitro phenoxyl) ethane from the previous step in an organic solvent (e.g., carbinol or alcohol).[4]

-

Add hydrazine hydrate to the solution to reduce the nitro groups to amines.

-

This method has been reported to produce 1,2-di (o-amino phenoxyl) ethane with a purity higher than 99% and a high yield.[4]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor and building block in several areas of chemical and biomedical research.

A. Precursor to BAPTA: A Key Calcium Chelator Perhaps the most significant application is its role as the precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA. BAPTA is a highly selective calcium chelator that is indispensable for studying the multifaceted roles of intracellular calcium (Ca²⁺) signaling pathways. Its high affinity and selectivity for Ca²⁺ over other cations like Mg²⁺ make it an excellent buffer for controlling and investigating Ca²⁺-dependent cellular processes.

B. Advanced Materials and Polymer Synthesis The diamine nature of this compound makes it a suitable monomer for the synthesis of polymers, such as polyimides, by reacting it with a dianhydride.

C. Ligand Design in Coordination Chemistry This compound is a precursor for synthesizing multidentate ligands, often through Schiff base condensation reactions with aldehydes. These ligands, typically featuring an N₂O₂ donor set, are used to form stable complexes with various transition metals.

Visualized Workflows and Pathways

Diagram 1: Synthesis Workflow of this compound

Caption: General synthesis pathway for this compound.

Diagram 2: Role as a Precursor to the Calcium Chelator BAPTA

Caption: From building block to a key tool in cell biology.

References

The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and History of 1,2-Bis(o-aminophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a versatile aromatic diamine that has carved a significant niche in coordination chemistry and materials science. While its fame is largely derived from being the foundational precursor to the indispensable calcium chelator BAPTA, its own history and diverse applications warrant a closer examination. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, presenting key experimental data, detailed protocols, and logical workflows to support researchers and developers in leveraging its unique properties.

Introduction: An Unassuming Molecule with Profound Impact

This compound, with the chemical formula C₁₄H₁₆N₂O₂, is an organic compound characterized by a flexible ethylene glycol diether linkage connecting two ortho-aminophenol units.[1] This unique structure imparts a combination of conformational flexibility and potent coordinating capabilities, making it a valuable building block in various chemical syntheses.[1] Its primary claim to fame is as the integral precursor to this compound-N,N,N',N'-tetraacetic acid, universally known as BAPTA, a highly selective calcium chelator that revolutionized the study of intracellular calcium signaling.[2] However, the journey of this compound itself, from its initial synthesis to its applications beyond a mere intermediate, offers valuable insights for chemists and material scientists.

The Synthetic Pathway: From Nitroaromatics to a Functional Diamine

The most common and industrially relevant synthesis of this compound is a two-step process that begins with the formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the desired diamine.[1]

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

The initial step involves the etherification of ethylene glycol with a nitro-substituted aromatic compound. Several methods have been reported, with variations in the starting materials and reaction conditions.

Table 1: Comparative Data for the Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

| Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Ethylene glycol, 2-chloronitrobenzene | Alkali metal hydroxide | Dimethylacetamide | 40-100 | High | High | [3] |

| Ethylene glycol, 2-chloronitrobenzene | 50% aq. NaOH, Benzyldimethyl-laurylammonium chloride | N/A | 90 | N/A | N/A | [3] |

| Sodium 2-nitrophenolate, 1,2-dichloroethane | N/A | N/A | N/A | N/A | N/A | [3] |

| Sodium 2-nitrophenolate, 1,2-dibromoethane | N/A | Alcohol | N/A | N/A | N/A | [3] |

Experimental Protocol: Synthesis of 1,2-bis(2-nitrophenoxy)ethane from Ethylene Glycol and 2-Chloronitrobenzene [3][4]

-

To a suitable reaction vessel, add 1 mole of ethylene glycol and 1.9 to 2.5 moles of 2-chloronitrobenzene in dimethylacetamide.

-

With stirring, add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.

-

Heat the reaction mixture to a temperature between 40°C and 100°C.

-

Maintain the temperature and continue stirring for a sufficient time to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is worked up to isolate the 1,2-bis(2-nitrophenoxy)ethane product. This may involve filtration and washing steps.

Step 2: Reduction to this compound

The final step is the reduction of the two nitro groups of 1,2-bis(2-nitrophenoxy)ethane to form the corresponding amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[1]

Table 2: Data for the Reduction of 1,2-bis(2-nitrophenoxy)ethane

| Reducing Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Hydrazine monohydrate | 5% Palladium on carbon (Pd/C) | Ethanol | Reflux for 16 hours | 92.2 | [5] |

Experimental Protocol: Reduction of 1,2-bis(2-nitrophenoxy)ethane using Hydrazine Hydrate [5]

-

In a two-neck 250 ml round bottom flask, place 1 g of 1,2-bis(2-nitrophenoxy)ethane, 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for 16 hours.

-

After cooling, filter the mixture to remove the Pd/C catalyst.

-

Recrystallize the crude solid from ethanol to yield the purified this compound.

Structural and Physicochemical Properties

The structure of this compound has been elucidated using single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| a (Å) | 26.33(2) | [2] |

| b (Å) | 5.979(8) | [2] |

| c (Å) | 8.163(10) | [2] |

| β (°) | 105.14(10) | [2] |

| Volume (ų) | 1241(3) | [2] |

| Z | 4 | [2] |

| Temperature (K) | 120 | [2] |

The crystal structure reveals intermolecular close contacts between the amine groups and oxygen atoms of neighboring molecules, as well as weak C—H⋯O hydrogen-bonding interactions.[2] A crystallographic twofold axis bisects the central C-C bond.[2]

The Pivotal Role in Calcium Chelation: The Birth of BAPTA

The most significant chapter in the history of this compound began in 1980 with the seminal work of Roger Y. Tsien.[6] Recognizing the need for a calcium indicator with high selectivity against magnesium and less pH sensitivity than the existing chelator EGTA, Tsien's group rationally designed and synthesized a new family of calcium buffers. The parent compound of this new class was this compound-N,N,N',N'-tetraacetic acid (BAPTA), derived directly from this compound.

BAPTA's design was revolutionary. The replacement of the aliphatic ethylene backbone of EGTA with the more rigid phenoxy groups of this compound resulted in a chelator with a significantly higher affinity and selectivity for Ca²⁺ over Mg²⁺.

Beyond a Precursor: Applications in Materials Science

While its role in BAPTA synthesis is paramount, this compound is also a valuable monomer in the synthesis of advanced polymers and a precursor for multidentate ligands.

Polyimide Synthesis

The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability.[1] Although the isomeric 1,2-bis(4-aminophenoxy)ethane is more commonly used for this purpose, the ortho-substituted variant can also be employed.[1] The synthesis involves the reaction of the diamine with a dianhydride.

Schiff Base Ligands

This compound serves as a precursor for the synthesis of multidentate ligands, primarily through the formation of Schiff bases.[1] The condensation reaction of its primary amine groups with aldehydes, such as salicylaldehyde, results in the formation of tetradentate Schiff base ligands, which typically feature an N₂O₂ donor set.[1]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of the desired aldehyde (e.g., salicylaldehyde) to the solution.

-

Reflux the mixture for several hours.

-

Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration and purified by recrystallization.

Conclusion

The history of this compound is a testament to how a seemingly simple molecule can become a cornerstone in diverse scientific fields. Its straightforward synthesis and unique structural features have made it an invaluable precursor, most notably in the development of the BAPTA family of calcium chelators, which has profoundly advanced our understanding of cellular biology. Furthermore, its utility as a monomer in polymer chemistry and as a scaffold for designing complex ligands underscores its continued relevance in materials science and coordination chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and key applications, offering a valuable resource for researchers seeking to explore the full potential of this versatile chemical building block.

References

- 1. This compound|CAS 52411-34-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 4. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 5. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-ビス(2-アミノフェノキシ)エタン-N,N,N′,N′-四酢酸 四ナトリウム塩 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 1,2-Bis(o-aminophenoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1,2-Bis(o-aminophenoxy)ethane. Due to the limited availability of directly published complete spectra for this specific molecule, this document presents a combination of reported data and predicted values derived from the analysis of structurally analogous compounds, namely 1,2-diphenoxyethane and o-aminophenol. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 6.6 - 6.9 | multiplet | 8H | Ar-H | A complex multiplet is expected for the aromatic protons. |

| 4.35 | singlet | 4H | O-CH₂ -CH₂ -O | A singlet is reported for the chemically equivalent ethylene bridge protons.[1] |

| 3.40 | broad singlet | 4H | NH₂ | The broadness of the signal is characteristic of amine protons and is exchangeable with D₂O.[1] |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~145 | C -O | Aromatic carbon attached to oxygen. |

| ~137 | C -NH₂ | Aromatic carbon attached to the amino group. |

| ~120 | Ar-C H | Aromatic methine carbons. |

| ~117 | Ar-C H | Aromatic methine carbons. |

| ~115 | Ar-C H | Aromatic methine carbons. |

| ~115 | Ar-C H | Aromatic methine carbons. |

| ~68 | O-C H₂ | Ethylene bridge carbons. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1520 - 1480 | Strong | N-H bend |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 770 - 730 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 244 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [H₂N-C₆H₄-O-CH₂]⁺ |

| 108 | High | [H₂N-C₆H₄-O]⁺ |

| 92 | Moderate | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of solid organic compounds is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Instrument Setup:

-

Place the NMR tube in a spinner and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters for a 300-500 MHz spectrometer include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary.[2]

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[3][4]

ATR-FTIR Method:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(o-aminophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4), a versatile aromatic diamine crucial in the synthesis of advanced polymers and chelating agents. Understanding its physicochemical properties is paramount for its effective application in research and development.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts a unique combination of conformational flexibility and coordinative functionality.[2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Melting Point | 131-132 °C | [1] |

| Boiling Point (Predicted) | 452.9 ± 30.0 °C | [1] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.56 ± 0.10 | [1] |

| LogP (40°C, pH 6-7) | 2.5 | [1] |

Solubility Profile

General Solubility Characteristics:

As an aromatic amine, this compound is expected to exhibit limited solubility in water due to the hydrophobic nature of the benzene rings. However, the presence of two amine groups allows it to act as a weak base. Consequently, its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of water-soluble ammonium salts.

The predicted LogP value of 2.5 suggests a moderate lipophilicity, indicating that it is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents. This is supported by its use in synthesis protocols involving solvents like ethanol and dimethylacetamide.[1][2]

Quantitative Solubility Data of a Key Derivative:

A prominent derivative of this compound is the calcium chelator BAPTA (this compound-N,N,N',N'-tetraacetic acid). The tetrasodium salt of BAPTA exhibits the following solubility:

| Compound | Solvent | Solubility | Source |

| BAPTA, Tetrasodium Salt | Water | 10 mg/mL (clear, faintly yellow solution) | [3] |

This data for a key derivative highlights how modification of the parent compound can dramatically alter its solubility profile.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is generally considered stable under appropriate conditions.[4]

Storage Recommendations:

For optimal stability, this compound should be stored in a refrigerator under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][5]

Thermal Stability:

While specific studies on the thermal decomposition of this compound are not extensively documented, research on a structurally related brominated flame retardant, 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), provides insights into potential degradation pathways. BTBPE undergoes thermal decomposition at approximately 340°C.[6][7][8] The primary decomposition products are 2,4,6-tribromophenol and vinyl-2,4,6-tribromophenyl ether, formed through mechanisms involving a 1,3-hydrogen shift and radical chain reactions.[6][7][9] This suggests that the ether linkages in the ethane bridge may be susceptible to thermal cleavage at elevated temperatures.

Photostability:

The photostability of this compound has not been specifically reported. However, aromatic amines and phenols are known to be susceptible to photodegradation. Studies on the photocatalytic degradation of aminophenols indicate that these structures can be broken down under UV light irradiation. The rate of degradation can be influenced by the presence of photocatalysts and other co-existing compounds.

pH Stability:

The stability of pharmaceutical compounds can be significantly influenced by pH, which can catalyze hydrolysis, oxidation, and other degradation reactions.[10] For this compound, the amine groups are susceptible to oxidation, and the aromatic rings can undergo various reactions under harsh pH conditions. It is anticipated that the compound is most stable in a neutral to slightly basic pH range. The affinity of its derivative, BAPTA, for Ca²⁺ is noted to be relatively stable at physiological pH.[2][11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:[2]

-

Etherification: Reaction of 2-chloronitrobenzene with ethylene glycol in the presence of a strong base to form the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane.[2]

-

Reduction: Catalytic hydrogenation of 1,2-bis(2-nitrophenoxy)ethane to the corresponding diamine. A typical procedure involves charging a high-pressure reactor with the dinitro compound, a nickel catalyst, activated carbon, and ethanol. The reaction is carried out under hydrogen pressure at an elevated temperature.[1][2]

Determination of Solubility

A general protocol for determining the solubility of a chemical compound can be adapted for this compound:

-

Solvent Selection: A range of solvents should be chosen, including water, buffered aqueous solutions at various pH values (e.g., pH 4, 7, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone, dichloromethane).

-

Sample Preparation: A known excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Testing

Stability testing should be conducted following established guidelines such as those from the International Council for Harmonisation (ICH).[12]

Forced Degradation Studies:

To identify potential degradation products and pathways, forced degradation studies are performed under more extreme conditions than accelerated stability testing.[12]

-

Acid/Base Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at various time points and analyzed.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Thermal Stress: The solid compound is heated at elevated temperatures, and the gas-phase decomposition products can be analyzed.

-

Photostability: The compound is exposed to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12]

Long-Term Stability Studies:

Long-term stability is assessed by storing the compound under controlled temperature and humidity conditions for an extended period.[12] Samples are periodically withdrawn and analyzed for purity and the presence of degradation products.

Role in Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, its derivative, BAPTA, is a cornerstone tool for studying calcium signaling. BAPTA is a highly selective calcium chelator that is used to buffer intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium in a multitude of cellular processes.[2][11]

Caption: A simplified diagram of a typical calcium signaling pathway and the inhibitory action of BAPTA.

The experimental workflow for utilizing BAPTA to probe calcium signaling often involves loading cells with a membrane-permeable form of BAPTA, such as BAPTA-AM. Once inside the cell, esterases cleave the AM group, trapping the active BAPTA intracellularly where it can buffer calcium ions.

Caption: A typical experimental workflow for using BAPTA-AM to study intracellular calcium signaling.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Bis(2-aminophenoxy)ethane-N,N,N ,N -tetraacetic acid = 95 HPLC 126824-24-6 [sigmaaldrich.com]

- 4. 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. usp.org [usp.org]

- 7. researchgate.net [researchgate.net]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. This compound|CAS 52411-34-4 [benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane (BAPTA) Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has emerged as an indispensable tool in cellular biology and drug discovery.[1][2] As a highly selective and rapid calcium (Ca²⁺) chelator, BAPTA and its diverse family of derivatives and analogs allow for the precise control and measurement of intracellular calcium concentrations.[3][4] This capability is crucial for dissecting the intricate roles of calcium signaling in a vast array of physiological and pathological processes, from neurotransmission and muscle contraction to apoptosis and gene expression.[1][5] This technical guide provides a comprehensive overview of the core derivatives and analogs of BAPTA, their physicochemical properties, detailed experimental protocols for their application, and their utility in elucidating key signaling pathways.

Physicochemical Properties of BAPTA Derivatives and Analogs

The utility of BAPTA analogs is largely defined by their affinity for Ca²⁺, typically expressed as the dissociation constant (Kd). Substitutions on the aromatic rings of the BAPTA molecule can significantly alter this affinity, providing a range of tools to buffer Ca²⁺ at different concentrations.[6] The acetoxymethyl (AM) ester forms of these chelators are cell-permeant, allowing for their introduction into live cells where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[1]

| Derivative/Analog | Molecular Weight ( g/mol ) | CAS Number | Ca²⁺ Dissociation Constant (Kd) (in the absence of Mg²⁺) | Key Features and Applications |

| BAPTA | 476.43[2] | 85233-19-8[2] | 110 - 220 nM[3] | Parent compound, high affinity for Ca²⁺. Used for buffering intracellular Ca²⁺ to resting levels.[1] |

| BAPTA, AM | 764.68[7] | 126150-97-8[7] | N/A (hydrolyzed to BAPTA) | Cell-permeant form of BAPTA for loading into live cells.[1][7] |

| 5,5'-Dimethyl BAPTA | 504.48 | 128949-62-8 | 40 nM[8] | Higher Ca²⁺ affinity than BAPTA. Useful for establishing a zero free calcium level.[9][10] |

| 5,5'-Dimethyl BAPTA, AM | 792.75[11] | 147504-94-7[11] | N/A (hydrolyzed to 5,5'-Dimethyl BAPTA) | Cell-permeant form of 5,5'-Dimethyl BAPTA.[11] |

| 5,5'-Dibromo BAPTA | 634.23[5] | 111248-72-7[5] | 1.6 µM[8] | Intermediate Ca²⁺ affinity. Used to study Ca²⁺ mobilization and spatial buffering.[5][9] |

| 5,5'-Dibromo BAPTA, Tetrapotassium Salt | 786.59[5][12] | 73630-11-2[5][12] | 3.6 µM[5][12] | Water-soluble salt form of 5,5'-Dibromo BAPTA.[5][12] |

| 5,5'-Difluoro BAPTA | 512.41 | 138973-14-1 | 635 nM[8] | Lower Ca²⁺ affinity than BAPTA. |

| 5,5'-Difluoro BAPTA, AM | 801.00[13] | 156027-00-8[13] | N/A (hydrolyzed to 5,5'-Difluoro BAPTA) | Cell-permeant form of 5,5'-Difluoro BAPTA.[13] |

| Asante Calcium Red | Varies | 1261958-91-3 | 400 nM - 5.3 µM (for analogs) | Red-emitting fluorescent Ca²⁺ indicator based on the BAPTA structure. |

| Oregon Green 488 BAPTA-1 | Varies | 149635-16-1 | ~170 nM | Green-emitting fluorescent Ca²⁺ indicator.[2] |

| Rhod-2, AM | 1124.01 | 145037-81-6 | ~570 nM | Red-emitting fluorescent Ca²⁺ indicator, though it can accumulate in mitochondria. |

Experimental Protocols

Preparation of BAPTA-AM Stock Solutions

The acetoxymethyl (AM) ester forms of BAPTA derivatives are the most common way to introduce these chelators into cells. Proper preparation of stock solutions is critical for successful experiments.

Materials:

-

BAPTA derivative, AM ester (e.g., BAPTA, AM; 5,5'-Dibromo BAPTA, AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of the BAPTA-AM ester at a concentration of 2-5 mM in anhydrous DMSO. For instance, to create a 2 mM stock solution of 5,5'-Dibromo-BAPTA, AM (molecular weight ~764 g/mol ), dissolve 1 mg of the compound in approximately 654 µL of DMSO.[5]

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can assist in dissolution.[5]

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture to prevent degradation.

Loading Adherent Cells with BAPTA-AM

This protocol outlines a standard procedure for loading adherent cells with BAPTA-AM to buffer intracellular calcium.

Materials:

-

Adherent cells cultured on coverslips or in multi-well plates

-

BAPTA-AM stock solution (2-5 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Optional: Pluronic F-127 (20% solution in DMSO) to aid in solubilization

-

Optional: Probenecid to inhibit anion transporters and prevent leakage of the de-esterified chelator

Procedure:

-

Prepare Loading Solution: Dilute the BAPTA-AM stock solution in HBSS to the desired final working concentration (typically 10-100 µM). If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.

-

Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time can vary depending on the cell type and experimental conditions and may range from 20 to 120 minutes.[5]

-

Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with warm HBSS or the desired experimental buffer to remove extracellular BAPTA-AM. If probenecid was used during loading, it can also be included in the wash buffer.[5]

-

The cells are now loaded with the BAPTA derivative and are ready for the experiment.

Signaling Pathways and Experimental Workflows

BAPTA and its analogs are instrumental in elucidating the role of calcium in various signaling cascades. By chelating intracellular Ca²⁺, researchers can determine whether a specific cellular response is dependent on a rise in intracellular calcium.

Glutamate-Induced Excitotoxicity Pathway

Overstimulation of glutamate receptors, such as the NMDA receptor, leads to an excessive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. 5,5'-Dibromo-BAPTA, with its intermediate affinity for Ca²⁺, can be used to buffer this pathological rise in intracellular calcium, thereby helping to dissect the specific calcium-dependent steps in this excitotoxicity pathway.[5]

Caption: Glutamate-induced excitotoxicity and the inhibitory role of 5,5'-Dibromo-BAPTA.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or damaged host cells. Recent evidence suggests a role for calcium signaling in the activation of the STING pathway. The intracellular calcium chelator BAPTA-AM has been used to investigate the necessity of this calcium response. Studies have shown that BAPTA-AM can inhibit STING pathway activation induced by certain agonists, indicating that a rise in cytosolic calcium is required for downstream signaling in these contexts.[14]

Caption: The role of calcium in the STING signaling pathway and its inhibition by BAPTA-AM.

Experimental Workflow for Calcium Imaging

BAPTA derivatives can be used in conjunction with fluorescent calcium indicators to confirm the chelation of intracellular calcium and to study the dynamics of calcium signaling.

Caption: A typical experimental workflow for calcium imaging using a BAPTA derivative.

Conclusion

The this compound family of calcium chelators represents a powerful and versatile class of chemical tools for life science researchers and drug development professionals. Their well-characterized physicochemical properties, coupled with established experimental protocols, enable the precise manipulation and study of intracellular calcium signaling. By understanding the nuances of each derivative and employing them in carefully designed experiments, researchers can continue to unravel the complex roles of calcium in health and disease, paving the way for novel therapeutic interventions.

References

- 1. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAPTA - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BAPTA, AM *CAS 126150-97-8* | AAT Bioquest [aatbio.com]

- 8. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. biotium.com [biotium.com]

- 13. biotium.com [biotium.com]

- 14. biorxiv.org [biorxiv.org]

A Comprehensive Technical Review of 1,2-Bis(o-aminophenoxy)ethane: Synthesis, Properties, and Applications in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a versatile aromatic diamine that serves as a crucial building block in synthetic chemistry. Its unique structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts a combination of conformational flexibility and potent coordinating capabilities. This whitepaper provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and significant applications, particularly in the development of selective calcium chelators and as a precursor to complex ligands. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical pathways and workflows.

Introduction

This compound, also known by its IUPAC name 2,2'-(Ethylenedioxy)dianiline, is an organic compound with the chemical formula C₁₄H₁₆N₂O₂.[1][2] Its molecular structure is characterized by two aminophenoxy groups linked by an ethylene diether bridge. This arrangement provides a foundation for the synthesis of a wide array of derivatives with significant applications in coordination chemistry and biological research. The primary amine and ether functionalities make it an excellent precursor for the synthesis of multidentate ligands, such as Schiff bases, and perhaps most notably, the highly selective calcium chelator, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).[3] The ability of BAPTA and its derivatives to selectively bind calcium ions has made them indispensable tools in studying intracellular calcium signaling.[3][4] This review will provide an in-depth analysis of the synthesis, properties, and key applications of this compound, with a focus on providing practical experimental details and structured data for laboratory applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and material science. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52411-34-4 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 244.29 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Melting Point | 131-132 °C | [5] |

| Boiling Point (Predicted) | 452.9 ± 30.0 °C | [5] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [5] |

| Flash Point | 253.5 °C | [5] |

| pKa (Predicted) | 4.56 ± 0.10 | [5] |

| LogP (at 40°C, pH 6-7) | 2.5 | [5] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8 °C | [5] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step process.[3] This process begins with the synthesis of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine.[3]

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

The first step involves the condensation of o-nitrochlorobenzene with ethylene glycol in the presence of a base and a phase-transfer catalyst.[6]

Experimental Protocol:

-

Reactants: o-Nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, and a phase-transfer catalyst (e.g., Dodecyl trimethyl ammonium chloride).[6]

-

Procedure:

-

In a suitable reaction vessel, combine o-nitrochlorobenzene and ethylene glycol.

-

Add sodium carbonate, sodium hydroxide, and the phase-transfer catalyst to the mixture.

-

Heat the reaction mixture and reflux. The progress of the condensation reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product, 1,2-bis(o-nitrophenoxy)ethane, is isolated. Purification can be achieved by recrystallization from a suitable solvent.

-

-

Yield: This method has been reported to achieve a condensation yield of up to 92%.[6]

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane

The dinitro precursor is then reduced to form this compound. A common method for this reduction is catalytic hydrogenation using hydrazine hydrate.[6]

Experimental Protocol:

-

Reactants: 1,2-bis(2-nitrophenoxy)ethane, hydrazine hydrate, and a catalyst (e.g., Palladium on carbon). An organic solvent such as ethanol is used as the reaction medium.[7]

-

Procedure:

-

In a round-bottom flask, dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol.

-

Add the catalyst (e.g., 5% Pd/C) to the solution.[7]

-

Add hydrazine monohydrate dropwise to the reaction mixture.[7]

-

Reflux the mixture for several hours (e.g., 16 hours).[7] The reaction progress can be monitored by TLC.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated, and the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[7]

-

-

Yield: Reduction with hydrazine hydrate can achieve yields of up to 94%, with a product purity higher than 99%.[6] A similar reduction for the para-isomer yielded 92.2% of the diamine.[7]

Spectroscopic and Crystallographic Data

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the ethylene bridge, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methylene carbons, and carbons attached to the amine and ether groups. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amines), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 244.29 g/mol . |

X-ray Crystallography

The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic data are presented below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 26.33(2) | |

| b (Å) | 5.979(8) | |

| c (Å) | 8.163(10) | |

| β (°) ** | 105.14(10) | |

| V (ų) ** | 1241(3) | |

| Z | 4 |

For comparison, the crystallographic data for the isomeric 1,2-bis(p-aminophenoxy)ethane is also provided.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbcn | |

| a (Å) | 14.2157(9) | [7] |

| b (Å) | 10.4608(8) | [7] |

| c (Å) | 8.1817(5) | [7] |

| **V (ų) ** | 1216.68(14) | [7] |

| Z | 4 | [7] |

Chemical Reactivity and Applications

The primary amine groups of this compound are key to its reactivity, allowing for the formation of Schiff bases and the synthesis of the important calcium chelator, BAPTA.

Synthesis of Schiff Bases and Metal Complexes

This compound readily undergoes condensation reactions with aldehydes, such as salicylaldehyde, to form tetradentate Schiff base ligands.[3] These ligands can then be used to form stable complexes with various transition metals.

Experimental Protocol for Schiff Base Synthesis:

-

Reactants: this compound and salicylaldehyde (or a substituted salicylaldehyde).

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of salicylaldehyde to the solution.

-

Reflux the reaction mixture for several hours. The formation of the Schiff base is often indicated by a color change.

-